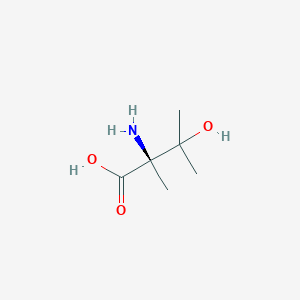
3-Hydroxy-3-methyl-D-isovaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-methyl-D-isovaline is an organic compound with the molecular formula C5H11NO3 It is a derivative of isovaline, an amino acid, and features a hydroxyl group and a methyl group attached to the alpha carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-D-isovaline typically involves the use of starting materials such as 2-methyl-2-aminobutanoic acid. The hydroxylation of this compound can be achieved through various methods, including catalytic hydrogenation and enzymatic reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-Hydroxy-3-methyl-D-isovaline can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
科学研究应用
3-Hydroxy-3-methyl-D-isovaline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Hydroxy-3-methyl-D-isovaline involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical processes, including enzyme catalysis and signal transduction.
相似化合物的比较
Similar Compounds
3-Hydroxy-D-isovaline: Similar in structure but lacks the methyl group.
2-Amino-3-hydroxy-2-methylbutanoic acid: Another isomer with different stereochemistry.
D-Threonine, 2-methyl-: A related amino acid with a similar functional group arrangement.
Uniqueness
3-Hydroxy-3-methyl-D-isovaline is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the alpha carbon. This combination of features makes it a valuable compound for studying stereochemical effects and developing new synthetic methodologies.
属性
CAS 编号 |
530113-21-4 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m0/s1 |
InChI 键 |
XRTPVBDGIHBVJI-LURJTMIESA-N |
手性 SMILES |
C[C@](C(=O)O)(C(C)(C)O)N |
规范 SMILES |
CC(C)(C(C)(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
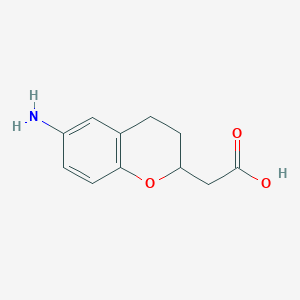
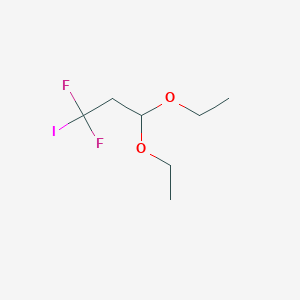
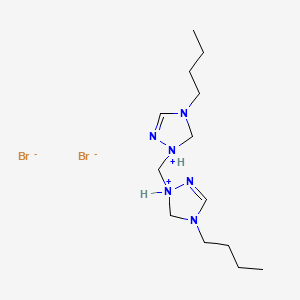
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
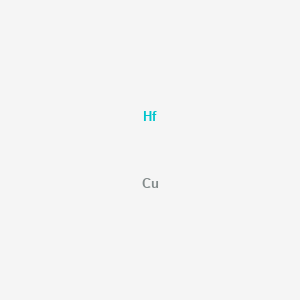
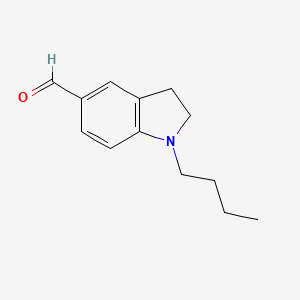
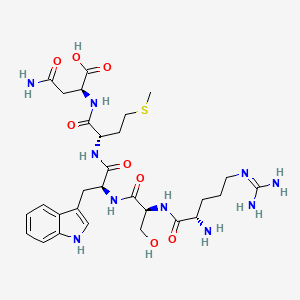
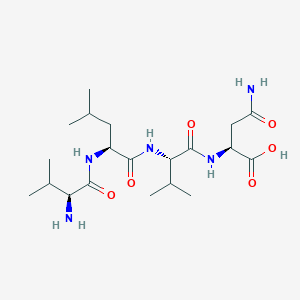
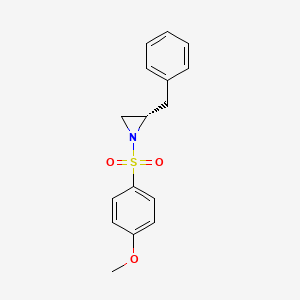
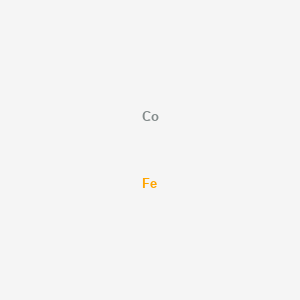
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
